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The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the

linker technology playing a pivotal role in the efficacy and safety of these targeted therapies.

Among the various linkers developed, polyethylene glycol (PEG) based linkers have gained

prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of

ADCs. This technical guide provides an in-depth overview of a specific bifunctional PEG linker,

MeNH-PEG2-OH, for its application in the development of ADCs.

Introduction to MeNH-PEG2-OH as an ADC Linker
MeNH-PEG2-OH, chemically known as 2-(2-(methylamino)ethoxy)ethan-1-ol, is a short-chain,

hydrophilic, and bifunctional linker. Its structure comprises a methylamino group (-NHCH3) at

one terminus and a hydroxyl group (-OH) at the other, connected by a diethylene glycol (PEG2)

spacer. This unique architecture allows for the sequential or orthogonal conjugation of both the

antibody and the cytotoxic payload, a critical step in the synthesis of well-defined and

homogenous ADCs.

The incorporation of the PEG moiety, even a short PEG2 unit, can impart favorable

physicochemical properties to the ADC. It can help mitigate the aggregation often associated

with hydrophobic payloads and improve the overall solubility of the conjugate.[1][2]

Furthermore, the hydrophilic nature of the PEG chain can create a protective shield around the

payload, potentially reducing immunogenicity and prolonging the circulation half-life of the ADC.

[3]
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Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of MeNH-PEG2-OH is provided in the table

below.

Property Value Reference

Chemical Formula C5H13NO2 N/A

Molecular Weight 119.16 g/mol N/A

CAS Number 85475-01-0 [4]

Appearance Colorless to light yellow oil N/A

Solubility
Soluble in water and most

organic solvents
N/A

While a detailed, publicly available, step-by-step synthesis protocol for MeNH-PEG2-OH is not

readily found in the searched literature, its synthesis would generally involve the protection of

one functional group while modifying the other, followed by deprotection. A plausible synthetic

route could start from diethylene glycol, with sequential reactions to introduce the methylamino

and hydroxyl functionalities.

Role in Antibody-Drug Conjugation
The bifunctional nature of MeNH-PEG2-OH is central to its utility in ADC development. The

methylamino and hydroxyl groups provide reactive handles for conjugation to the antibody and

the cytotoxic payload.

Conjugation Chemistry
The primary amine of the methylamino group and the primary hydroxyl group can be utilized in

various bioconjugation reactions.

Amine-Reactive Chemistry: The methylamino group can react with activated esters (e.g., N-

hydroxysuccinimide esters) or isothiocyanates present on a modified antibody or payload to

form stable amide or thiourea bonds, respectively.
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Hydroxyl-Reactive Chemistry: The hydroxyl group can be activated or reacted with moieties

like isocyanates to form carbamate linkages, or it can be used in esterification reactions with

carboxylic acids on the payload or antibody.

The choice of conjugation strategy depends on the available functional groups on the antibody

and the payload, and the desired stability of the resulting linkage.

Click to download full resolution via product page

Site-Specific Conjugation
The quest for more homogenous ADCs with a well-defined drug-to-antibody ratio (DAR) has led

to the development of site-specific conjugation technologies.[1][5] MeNH-PEG2-OH can be

utilized in such strategies. For instance, the linker could be first attached to the payload, and

the resulting linker-payload complex, with a reactive group at the other end of the linker, can

then be conjugated to a specific site on the antibody, such as an engineered cysteine or a non-

natural amino acid. This approach allows for precise control over the DAR, leading to a more

uniform product with predictable pharmacokinetic and pharmacodynamic properties.[6]

Experimental Protocols
Detailed, publicly available experimental protocols specifically for MeNH-PEG2-OH in ADC

synthesis are scarce. However, based on general knowledge of bioconjugation, the following

outlines a plausible, generalized workflow.

General Protocol for Antibody-Linker-Payload
Conjugation
Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

MeNH-PEG2-OH linker
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Cytotoxic payload with a reactive functional group (e.g., a carboxylic acid or an activated

ester)

Coupling agents (e.g., EDC/NHS for carboxylic acids)

Anhydrous solvents (e.g., DMF or DMSO)

Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction

chromatography (HIC))

Procedure:

Antibody Preparation: If necessary, buffer exchange the antibody into a conjugation-

compatible buffer and adjust the concentration.

Linker-Payload Synthesis:

Activate the cytotoxic payload (if it contains a carboxylic acid) using EDC and NHS in an

anhydrous solvent.

React the activated payload with the hydroxyl group of MeNH-PEG2-OH. The

methylamino group should be protected during this step (e.g., with a Boc group).

Purify the linker-payload conjugate.

Deprotect the methylamino group.

Antibody-Linker-Payload Conjugation:

Activate the linker-payload conjugate (if the methylamino group is to react with a carboxyl

group on the antibody) or directly react it with a suitable functional group on the antibody

(e.g., an engineered cysteine via a maleimide handle incorporated into the linker).

Incubate the antibody with the activated linker-payload at a specific molar ratio for a

defined period at a controlled temperature.

Purification of the ADC:
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Remove unreacted linker-payload and other small molecules using SEC.

Further purify the ADC to separate species with different DARs using HIC, if necessary.

Characterization:

Determine the DAR using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass

spectrometry.

Assess the purity and aggregation state of the ADC using SEC.

Confirm the integrity of the conjugate using SDS-PAGE.
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Quantitative Data and Performance of ADCs with
PEG Linkers
While specific quantitative data for ADCs utilizing the MeNH-PEG2-OH linker is not available in

the searched literature, data from ADCs with other short-chain PEG linkers can provide

valuable insights into the expected performance.

Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[7] Site-

specific conjugation methods, where MeNH-PEG2-OH could be employed, generally yield a

more homogenous product with a defined DAR, often around 2 or 4.[6] In contrast, traditional

conjugation methods like lysine conjugation result in a heterogeneous mixture of species with

varying DARs.

Conjugation
Method

Typical Average
DAR

DAR Distribution Reference

Lysine Conjugation 3.5 0-8 [7]

Cysteine (engineered) 2 or 4 Homogenous [6]
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In Vitro Stability
The stability of the linker is crucial to prevent premature release of the cytotoxic payload in

circulation, which can lead to off-target toxicity.[8] In vitro plasma stability assays are commonly

used to assess linker stability by incubating the ADC in plasma from different species and

monitoring the amount of released payload over time.[9] While specific data for MeNH-PEG2-
OH is lacking, PEGylated linkers, in general, are designed to enhance stability.[10]

Linker Type
Stability in
Human Plasma

Stability in
Mouse Plasma

Key
Consideration
s

Reference

Valine-Citrulline Generally stable

Susceptible to

carboxylesterase

1c cleavage

Species-specific

differences are

important.

[9]

Hydrazone

pH-dependent,

less stable at

acidic pH

pH-dependent

Useful for acid-

cleavable

strategies.

N/A

Thioether (non-

cleavable)
Highly stable Highly stable

Payload is

released after

antibody

degradation.

N/A

In Vitro Cytotoxicity
The potency of an ADC is typically evaluated in vitro using cytotoxicity assays on cancer cell

lines that express the target antigen. The half-maximal inhibitory concentration (IC50) is a

common metric. The IC50 value is dependent on the payload, the target antigen expression

level, and the efficiency of ADC internalization and payload release. For ADCs with PEG

linkers, the cytotoxicity is expected to be comparable to other ADCs with the same payload,

provided the linker allows for efficient payload release inside the target cell.[11]
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Cell Line
Target
Antigen

ADC
Payload

Linker Type IC50 (nM) Reference

SK-BR-3 HER2 MMAE Val-Cit-PAB ~1 [11]

NCI-N87 HER2 MMAE Val-Cit-PAB ~0.5 [11]

BT-474 HER2 DM1
SMCC (non-

cleavable)
~0.1 [5]

Pharmacokinetics
The pharmacokinetic profile of an ADC is a key determinant of its therapeutic window.

PEGylation is a well-established strategy to improve the pharmacokinetics of biologics by

increasing their hydrodynamic size, which reduces renal clearance and extends the circulation

half-life.[12] Even a short PEG linker like MeNH-PEG2-OH can contribute to improved

pharmacokinetics.[13]

ADC Analyte
Key PK
Parameter

Typical Value
Range

Impact of
PEGylation

Reference

Total Antibody Half-life (t1/2) 100-400 hours
Can be

increased
[14]

Conjugated ADC Clearance (CL) 0.1-0.5 L/day
Can be

decreased
[14]

Free Payload Cmax Low ng/mL range
A stable linker

minimizes Cmax
[15]

Mechanism of Action and Payload Release
The mechanism of action of an ADC involves several steps, from binding to the target antigen

on the cancer cell surface to the release of the cytotoxic payload inside the cell.
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If MeNH-PEG2-OH is part of a non-cleavable linker strategy, the payload is released after the

antibody is fully degraded in the lysosome. In this case, the payload is released with the linker

and a fragment of the antibody (e.g., an amino acid) still attached. This requires that the

payload retains its cytotoxic activity with the linker attached.

If MeNH-PEG2-OH is incorporated into a cleavable linker, the payload release is triggered by

the specific environment within the cancer cell. Common cleavable linker strategies include:

Enzyme-cleavable linkers: These often contain a peptide sequence that is cleaved by

lysosomal proteases like cathepsin B.

pH-sensitive linkers: These linkers, such as hydrazones, are stable at the neutral pH of blood

but are hydrolyzed in the acidic environment of endosomes and lysosomes.

Redox-sensitive linkers: These contain disulfide bonds that are cleaved in the reducing

environment of the cell.

The MeNH-PEG2-OH itself does not confer cleavability but acts as a spacer within these linker

designs.

Conclusion
MeNH-PEG2-OH is a versatile, bifunctional PEG linker with the potential to contribute

significantly to the development of next-generation antibody-drug conjugates. Its hydrophilic

nature can improve the solubility and pharmacokinetic properties of ADCs, while its dual

functional groups allow for flexible and site-specific conjugation strategies. Although specific,

detailed public data on ADCs utilizing this particular linker is limited, the principles of

PEGylation and ADC design suggest that MeNH-PEG2-OH is a valuable tool for researchers

and drug developers aiming to create more effective and safer targeted cancer therapies.

Further research and publication of data on ADCs incorporating this linker will be crucial for

fully elucidating its potential and optimizing its application.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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